Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride is a synthetic organic compound that belongs to the class of substituted propanoates. This compound is characterized by the presence of a chlorophenyl group, a thiophene ring, and an ethylamino side chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, thiophene, and ethylamine. The key steps in the synthesis may include:
Condensation Reaction: The reaction between 2-chlorobenzaldehyde and thiophene to form an intermediate compound.
Amidation: The intermediate compound reacts with ethylamine to form the desired product.
Esterification: The final step involves the esterification of the product with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chlorophenyl)-2-(2-(furan-2-YL)ethylamino)propanoate hydrochloride: Similar structure but with a furan ring instead of a thiophene ring.
Methyl 2-(2-bromophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
Methyl 2-(2-chlorophenyl)-2-(2-(thiophen-2-YL)ethylamino)propanoate hydrochloride is unique due to the presence of both a chlorophenyl group and a thiophene ring, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C16H19Cl2NO2S |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C16H18ClNO2S.ClH/c1-16(15(19)20-2,13-7-3-4-8-14(13)17)18-10-9-12-6-5-11-21-12;/h3-8,11,18H,9-10H2,1-2H3;1H |
InChI Key |
ODGCTIXSPSYOAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(C(=O)OC)NCCC2=CC=CS2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.